

# Dimethyl lithospermate B CAS number and supplier information

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl lithospermate B*

Cat. No.: *B10817742*

[Get Quote](#)

## An In-depth Technical Guide to Dimethyl Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl lithospermate B** (dmLSB), a selective sodium channel agonist. This document consolidates critical technical data, supplier information, experimental protocols, and visual representations of its mechanism of action and experimental workflows.

## Core Compound Information

**Dimethyl lithospermate B** is a derivative of lithospermic acid B, a major component of the extract from *Salvia miltiorrhiza* (Danshen). It has garnered significant interest for its electrophysiological properties, particularly its ability to slow sodium current (INa) inactivation.

Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	875313-64-7	[1][2][3][4][5]
Molecular Formula	C38H34O16	[1][3]
Molecular Weight	746.67 g/mol	[1][3][4]
Purity	99.77%	[2]
Solubility	10 mM in DMSO	[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]
Storage (In solvent)	-80°C for 6 months; -20°C for 1 month	[1][2]

## Supplier Information

Several suppliers offer **Dimethyl lithospermate B** for research purposes. The following table summarizes key information from a selection of vendors.

Supplier	Product Name	Purity	Available Quantities
AbMole BioScience	Dimethyl-lithospermate-B (dmLSB)	Not specified	Not specified
MedchemExpress	Dimethyl lithospermate B	99.77%	1 mg
AOBIOUS	Dimethyl lithospermate B	98% by HPLC	Not specified
GlpBio	Dimethyl lithospermate B	Not specified	Not specified

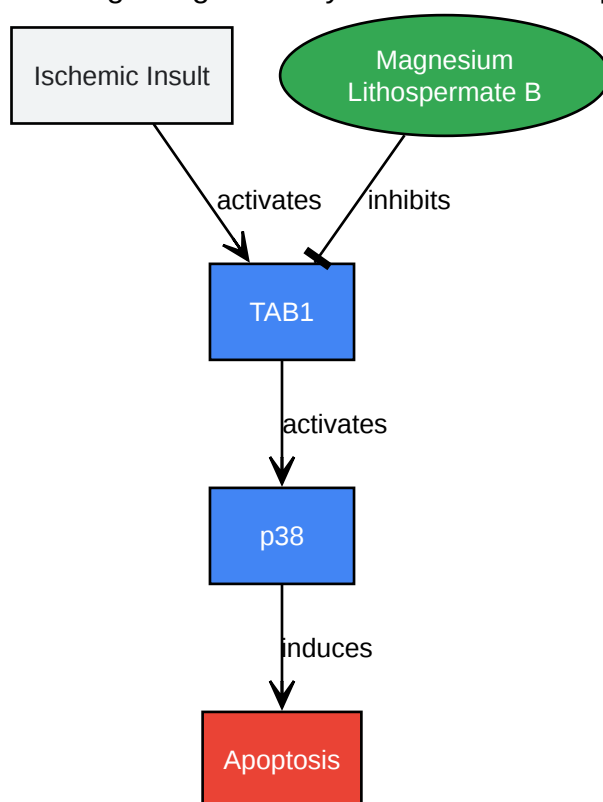
## Biological Activity and Mechanism of Action

**Dimethyl lithospermate B** is a selective Na<sup>+</sup> channel agonist.[1][2][5] It slows the inactivation of the sodium current (I<sub>Na</sub>), which leads to an increased inward current during the early phases of the action potential.[1][2][5][6][7][8][9][10] This activity prolongs the action potential duration (APD) without inducing early after-depolarizations (EADs), which are often associated with proarrhythmic effects of other Na<sup>+</sup> channel agonists.[6][11]

A study on isolated rat ventricular myocytes demonstrated that 20 μM dmLSB increased the APD<sub>90</sub> (action potential duration at 90% repolarization) from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms. [6][11] The dose-dependent slowing of I<sub>Na</sub> inactivation by dmLSB was quantified with an EC<sub>50</sub> of 20 μM.[6][11] Notably, dmLSB did not significantly affect K<sup>+</sup> or Ca<sup>2+</sup> currents.[6][11]

The signaling pathway for a related compound, Magnesium Lithospermate B (MLB), has been elucidated and may provide insights into the broader class of compounds. MLB has been shown to protect cardiomyocytes from ischemic injury by inhibiting the TAB1-p38 apoptosis signaling pathway.[12]

Proposed Signaling Pathway of a Related Compound



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of Magnesium Lithospermate B.

## Experimental Protocols

The following are detailed methodologies for key experiments involving **Dimethyl lithospermate B**.

### Isolation of Dimethyl Lithospermate B from *Salvia miltiorrhiza*

This protocol is adapted from a study that successfully isolated dmLSB for electrophysiological testing.[\[6\]](#)

- **Extraction:** Soak 6 kg of dried roots of *S. miltiorrhiza* in methanol for 7 days at room temperature.
- **Concentration:** Filter the extract and concentrate it under reduced pressure to yield a dark, syrupy methanol extract (approximately 470 g).
- **Partitioning:** Suspend the extract in water and sequentially partition it with n-hexane, ethyl acetate (EtOAc), and butanol (BuOH).
- **Fraction Selection:** The EtOAc-soluble fraction is the one that demonstrates an effect of increasing action potential duration in isolated rat ventricular myocytes.[\[6\]](#) Further purification of this fraction will yield **Dimethyl lithospermate B**.

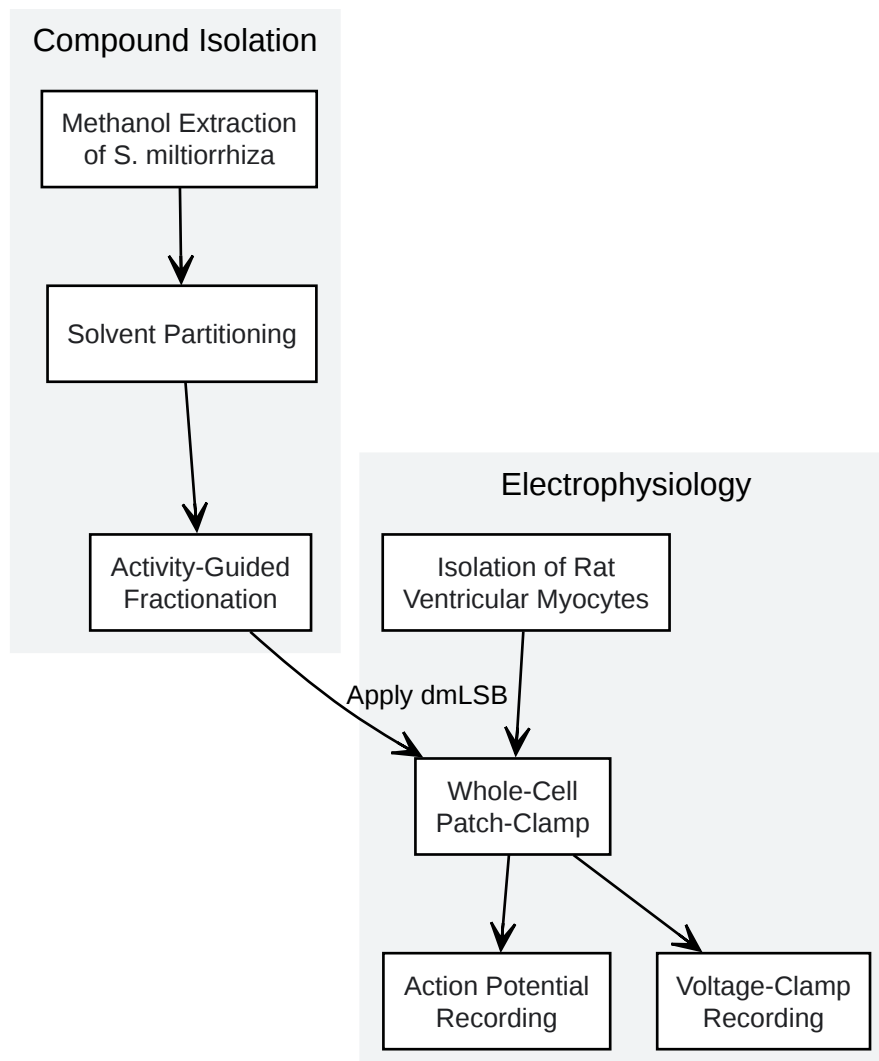
### Electrophysiological Analysis in Isolated Rat Ventricular Myocytes

This protocol describes the voltage-clamp experiments used to characterize the effects of dmLSB on ion channels.[\[6\]](#)

- **Cell Isolation:** Isolate ventricular myocytes from adult rat hearts.
- **Patch-Clamp Recording:** Use the whole-cell patch-clamp technique to record membrane currents and action potentials.

- Action Potential Measurement: In current-clamp mode, evoke action potentials by applying 50–70 pA depolarizing current pulses (5 ms duration) every 500 ms. Measure the APD90.
- Voltage-Clamp Experiments:
  - Hold the cell at a potential of -80 mV.
  - Apply a series of 1-second depolarization pulses to various voltages to record membrane currents.
  - To isolate the sodium current ( $I_{Na}$ ), use a low external  $Na^+$  concentration (10 mM) and apply a 500 ms prepulse to -120 mV to ensure full recovery from inactivation before the test pulse.
  - To isolate the L-type  $Ca^{2+}$  current ( $I_{Ca,L}$ ), hold the cell at -80 mV, apply a 50 ms prepulse to -35 mV to inactivate  $I_{Na}$ , followed by test pulses to various depolarization levels.

## Experimental Workflow for Electrophysiological Analysis



[Click to download full resolution via product page](#)

Caption: Experimental workflow for isolating and testing dmLSB.

## Application in Brugada Syndrome Research

Research has shown that **Dimethyl lithospermate B** can suppress arrhythmogenesis associated with Brugada syndrome in experimental models.<sup>[7][8][9][10][13]</sup> In canine arterially perfused right ventricular wedge preparations where a Brugada syndrome phenotype was induced, dmLSB (10  $\mu\text{mol/L}$ ) restored the epicardial action potential dome, reduced the dispersion of repolarization, and abolished phase 2 reentry-induced arrhythmias.<sup>[7][8][9][10]</sup>

These findings suggest that dmLSB warrants further investigation as a potential therapeutic agent for Brugada syndrome.[7][8][9]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Product Description|Dimethyl lithospermate B [sinophytochem.com]
- 4. Dimethyl lithospermate B supplier | CAS No :875313-64-7 | AOBIOUS [aobious.com]
- 5. glpbio.com [glpbio.com]
- 6. A novel Na<sup>+</sup> channel agonist, dimethyl lithospermate B, slows Na<sup>+</sup> current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Related Videos - Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome [visualize.jove.com]
- 11. A novel Na<sup>+</sup> channel agonist, dimethyl lithospermate B, slows Na<sup>+</sup> current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- To cite this document: BenchChem. [Dimethyl lithospermate B CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10817742#dimethyl-lithospermate-b-cas-number-and-supplier-information>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)